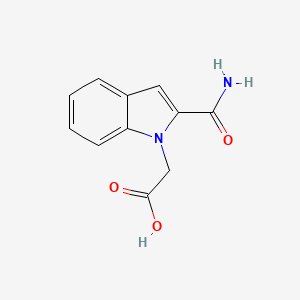

2-(2-carbamoyl-1H-indol-1-yl)acetic acid

Description

The Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. This term signifies that the indole core is a recurring structural motif found in ligands for diverse biological receptors and enzymes. Its prevalence in nature, most notably in the essential amino acid tryptophan, hormones like serotonin (B10506) and melatonin, and numerous alkaloids, underscores its fundamental role in biological processes. chula.ac.th

The indole nucleus's utility stems from its aromatic and electron-rich nature, which allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. chula.ac.th Furthermore, the indole ring is synthetically versatile, offering multiple positions (notably N1, C2, and C3) for chemical modification. This allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of indole-based molecules to achieve desired biological activity and selectivity. This adaptability has led to the development of numerous indole-containing drugs with applications across a wide spectrum of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents. arkat-usa.org

Overview of N1-Substituted Indole Acetic Acid Derivatives in Biological Systems

While substitutions at the C2 and C3 positions of the indole ring are common, modification at the N1 nitrogen atom also plays a crucial role in modulating biological activity. The introduction of substituents at the N1 position can significantly influence a compound's potency, selectivity, and metabolic stability. nih.gov Among the various substituents, the acetic acid moiety is of particular interest.

Contextualizing 2-(2-Carbamoyl-1H-indol-1-yl)acetic Acid within Contemporary Chemical Biology Research

The compound this compound is a synthetic molecule that integrates three key structural features: the privileged indole scaffold, an acetic acid substituent at the N1 position, and a carboxamide (carbamoyl) group at the C2 position. While specific research on this exact molecule is not widely documented in publicly available literature, its structure places it at the intersection of several important classes of bioactive compounds, allowing for a contextual understanding of its potential research value.

The indole-2-carboxamide moiety is a well-established pharmacophore with a broad range of biological activities. arkat-usa.org Derivatives of indole-2-carboxamide have been identified as potent antituberculosis agents, acting as inhibitors of the essential mycolic acid transporter MmpL3. acs.orgnih.gov This class of compounds has also yielded dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) with significant antiproliferative action against cancer cell lines. rsc.org Furthermore, indole-2-carboxamides have been explored as anti-trypanosomal agents and modulators of the cannabinoid receptor 1 (CB1). acs.orgnih.gov The amide NH and the planarity of the indole ring are often found to be critical for potency in these series. acs.org

The presence of the N1-acetic acid group adds another layer of functionality. As discussed, this acidic side chain is a key feature in molecules designed to target specific receptors where an anionic interaction is beneficial for binding. nih.gov The combination of the N1-acetic acid and the C2-carboxamide creates a molecule with distinct hydrogen bond donor and acceptor sites and a potential metal-chelating motif, a strategy used in the design of inhibitors for metalloenzymes like HIV-1 integrase. mdpi.com

Therefore, this compound can be viewed as a compound that merges the biological relevance of indole-2-carboxamides with the receptor-targeting potential of N1-indole acetic acids. Its structure suggests potential for investigation in areas where these individual pharmacophores have shown promise, such as infectious diseases (antibacterial, antifungal) and oncology. nih.govrsc.orgresearchgate.net Future research would be necessary to synthesize and evaluate this specific molecule to determine if the combination of these structural motifs leads to novel or enhanced biological activity.

Data on Related Indole Derivatives

To illustrate the therapeutic potential of the structural motifs found in this compound, the following tables summarize the biological activities of related indole-2-carboxamide and N1-substituted indole derivatives as reported in the literature.

Table 1: Biological Activities of Representative Indole-2-Carboxamide Derivatives

| Compound Class | Specific Example(s) | Biological Activity | Target/Mechanism of Action |

|---|---|---|---|

| Antituberculosis Agents | Various substituted indole-2-carboxamides | Potent activity against Mycobacterium tuberculosis | Inhibition of MmpL3 transporter |

| Anticancer Agents | 5-substituted-3-ethylindole-2-carboxamides | Antiproliferative action against cancer cell lines | Dual EGFR/CDK2 inhibition |

| Anti-parasitic Agents | Substituted 1H-indole-2-carboxamides | Activity against Trypanosoma cruzi | Phenotypic activity |

This table is illustrative and provides a general overview of activities found in the indole-2-carboxamide class. acs.orgnih.govrsc.orgacs.orgnih.gov

Table 2: Biological Activities of N1-Substituted Indole Derivatives

| Compound Class | Specific Example(s) | Biological Activity | Target/Mechanism of Action |

|---|---|---|---|

| CRTH2 Antagonists | Tetrahydrocarbazole and 4-azaindole (B1209526) acetic acid derivatives | Potent and selective antagonism | CRTH2 receptor for allergic diseases |

| Antifungal Agents | N1-substituted indoles | Antifungal activity | Not specified |

This table is illustrative and provides a general overview of activities associated with N1-substitution on the indole ring. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-(2-carbamoylindol-1-yl)acetic acid |

InChI |

InChI=1S/C11H10N2O3/c12-11(16)9-5-7-3-1-2-4-8(7)13(9)6-10(14)15/h1-5H,6H2,(H2,12,16)(H,14,15) |

InChI Key |

BMHLDGCCINVGIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Chemoenzymatic Approaches for 2 2 Carbamoyl 1h Indol 1 Yl Acetic Acid and Analogues

Retrosynthetic Analysis of the 2-(2-Carbamoyl-1H-Indol-1-yl)acetic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical.

The first key disconnection is the C-N bond of the acetic acid moiety at the indole (B1671886) nitrogen (N1). This bond is synthetically formed via an N-alkylation reaction. This leads to two precursor synthons: an indole-2-carboxamide anion and an electrophilic two-carbon unit representing the acetic acid side chain, such as a haloacetate ester.

The second disconnection targets the amide bond of the carbamoyl (B1232498) group at the C2 position. This is a standard C(acyl)-N disconnection, which retrosynthetically cleaves the amide to reveal an indole-2-carboxylic acid derivative (like an ester or acyl chloride) and an ammonia (B1221849) source.

Following this pathway, the synthesis logically starts from a protected indole-2-carboxylic acid, typically an ester like ethyl indole-2-carboxylate. The synthesis would proceed by first attaching the acetic acid group at the N1 position, followed by conversion of the C2 ester into the primary amide, or vice-versa. A common starting material for many indole syntheses is the reaction of an arylhydrazine with an α-ketoester, such as ethyl pyruvate, via the Fischer indole synthesis. nih.gov

Direct and Indirect Synthetic Pathways to this compound

The synthesis of the target molecule can be approached in a stepwise fashion, focusing on the sequential installation of the two key functional groups onto the indole core.

Strategies for Installing the Carbamoyl Group at the C2 Position of the Indole Ring

The carbamoyl group (a primary amide) is typically introduced from a carboxylic acid or its ester derivative at the C2 position. A common precursor is ethyl indole-2-carboxylate, which can be synthesized through methods like the Fischer indole synthesis. nih.gov

There are two main strategies from this point:

Ammonolysis of the Ester : The C2-ester can be directly converted to the primary amide by heating with ammonia in a suitable solvent like methanol (B129727) or ethanol.

Hydrolysis and Amide Coupling : The ester is first hydrolyzed to the corresponding indole-2-carboxylic acid using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govnih.gov The resulting carboxylic acid is then activated and coupled with an ammonia source. Standard coupling reagents such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) are frequently used for this transformation. nih.govacs.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with ammonia to form the desired amide. tandfonline.com

Methods for Attaching the Acetic Acid Moiety to the N1 Position of the Indole Ring

The introduction of the acetic acid group at the indole nitrogen is a crucial step, achieved through N-alkylation. This reaction requires the deprotonation of the indole N-H, which is weakly acidic, followed by reaction with an electrophile.

The typical procedure involves:

Starting Material : Indole-2-carboxamide or ethyl indole-2-carboxylate.

Base : A strong base is needed to generate the indole anion. Common choices include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.govsemanticscholar.org

Alkylating Agent : An ethyl or methyl haloacetate, such as ethyl bromoacetate (B1195939) or methyl chloroacetate, serves as the electrophile. nih.gov

Hydrolysis : The reaction initially yields the N1-alkoxycarbonylmethyl derivative (an ester). This ester is then hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to afford the final acetic acid product. mdpi.com

Key Reactions and Reagents in the Synthesis of N1-Substituted Indole-2-carboxamides

The synthesis of N1-substituted indole-2-carboxamides relies on a set of well-established organic reactions. The formation of the indole ring itself is often achieved via classic named reactions like the Fischer, Bischler, or Reissert syntheses. nih.gov

Once the indole-2-carboxylic acid or ester core is obtained, the two subsequent transformations are amide formation and N-alkylation. The table below summarizes the key reactions and common reagents involved.

| Transformation | Reaction Type | Key Reagents | Typical Solvents |

|---|---|---|---|

| -COOH → -CONH₂ | Amide Coupling | HATU, DIPEA; BOP, DIPEA; SOCl₂, NH₃ | DMF, DCM |

| -COOEt → -CONH₂ | Ammonolysis | NH₃/Methanol | Methanol |

| N-H → N-CH₂COOEt | N-Alkylation | NaH; KOH; K₂CO₃ with Ethyl Bromoacetate | DMF, Acetone, DMSO |

| -COOEt → -COOH | Ester Hydrolysis | NaOH, KOH, LiOH | Ethanol/Water, THF/Water |

Divergent Synthesis of Structurally Related Indole-Acetic Acid Derivatives Bearing Carbamoyl Moieties

Divergent synthesis is a powerful strategy to generate a library of structurally related compounds from a common intermediate. nih.gov For the this compound scaffold, several intermediates serve as excellent branching points for creating analogues.

The key intermediate, (1-(ethoxycarbonylmethyl)-1H-indol-2-yl)carboxylic acid, can be coupled with a wide variety of amines instead of just ammonia. Using primary or secondary amines leads to the formation of N-substituted or N,N-disubstituted carboxamides at the C2 position. This approach has been widely used to create libraries of indole-2-carboxamides for biological screening. nih.govtandfonline.comnih.gov

The table below illustrates the synthesis of various analogues from a common N1-substituted indole-2-carboxylic acid intermediate.

| Intermediate | Amine Reagent | Final Product Structure | Reference |

|---|---|---|---|

| 1-Benzyl-1H-indole-2-carboxylic acid | 4-Chlorobenzylamine | 1-Benzyl-N-(4-chlorobenzyl)-1H-indole-2-carboxamide | tandfonline.com |

| 2,4-Dichlorobenzylamine | 1-Benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide | tandfonline.com | |

| 2,4-Difluorobenzylamine | 1-Benzyl-N-(2,4-difluorobenzyl)-1H-indole-2-carboxamide | tandfonline.com | |

| 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | 4-Morpholinophenethylamine | 5-Chloro-3-methyl-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide | nih.gov |

This strategy allows for systematic modification of the molecule to explore structure-activity relationships (SAR) in drug discovery programs. semanticscholar.org

Green Chemistry Principles and Sustainable Synthesis in Indole-Acetic Acid Chemistry

Modern synthetic chemistry places increasing emphasis on sustainability and green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. tandfonline.com The synthesis of indoles and their derivatives is an area where these principles are being actively applied.

Microwave-Assisted Synthesis : One of the most significant green advancements is the use of microwave irradiation to accelerate reactions. tandfonline.com Classical indole syntheses, such as the Fischer and Bischler methods, often require harsh conditions and long reaction times. nih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often improves yields. nih.govorganic-chemistry.orgmdpi.com This technique is applicable to various steps in the synthesis of indole derivatives, including the initial ring formation and subsequent functionalization. researchgate.netresearchgate.netgoogle.com

Sustainable Solvents and Catalysts : Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water or ionic liquids. researchgate.netrsc.org Furthermore, the development of reusable, solid-supported catalysts or biocatalysts aligns with green chemistry goals. For instance, mechanochemical methods, which involve solvent-free reactions in a ball mill, have been successfully applied to the Fischer indole synthesis. rsc.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and sustainable. rsc.orgrug.nl

Chemoenzymatic Approaches : Biocatalysis offers a highly selective and environmentally benign route for chemical synthesis. While direct chemoenzymatic synthesis of the target molecule is not widely reported, enzymes are used for creating related indole-containing building blocks. This area represents a promising future direction for the sustainable production of complex indole derivatives.

By incorporating principles such as microwave assistance, green solvents, and multicomponent strategies, the synthesis of this compound and its analogues can be made more efficient and environmentally friendly. tandfonline.comresearchgate.netingentaconnect.com

Structure Activity Relationship Sar Studies of 2 2 Carbamoyl 1h Indol 1 Yl Acetic Acid and Its Bioisosteres

Elucidation of Pharmacophoric Requirements for Biological Recognition

The biological activity of indole (B1671886) derivatives is dictated by a specific arrangement of structural features, known as pharmacophores, which are essential for molecular recognition by a biological target. For derivatives related to 2-(2-carbamoyl-1H-indol-1-yl)acetic acid, several key pharmacophoric elements have been identified.

Studies on various indole-2-carboxamides have consistently highlighted the necessity of the indole ring itself, which often serves as a crucial scaffold for orienting other functional groups. nih.gov In the context of cannabinoid CB1 receptor allosteric modulators, for instance, the indole-2-carboxamide scaffold is a foundational element, and the carboxamide functionality is considered essential for activity. nih.gov Similarly, for a series of potent dual inhibitors of IDO1/TDO, the 2-carboxyl group on the indole scaffold played a critical role in binding, as its replacement with other groups like methyl, hydroxymethyl, or cyano led to a loss of inhibition. sci-hub.se

For indole-2-carboxylic acid derivatives acting as HIV-1 integrase strand transfer inhibitors (INSTIs), the indole nucleus and the C2-carboxylic acid group are critical pharmacophores. They are observed to chelate with two Mg²⁺ ions within the active site of the integrase enzyme, an interaction vital for their inhibitory effect. rsc.org

In essence, the core pharmacophoric requirements for this class of compounds generally include:

The indole nucleus as a central scaffold.

A hydrogen bond acceptor/metal ion chelator at the C2 position (either a carboxamide or a carboxylic acid).

Impact of Substitutions on the Indole Core on Bioactivity

Modifications to the indole core at various positions can significantly influence the biological activity of the resulting analogues. The electronic and steric properties of these substituents can alter the molecule's affinity for its target, as well as its pharmacokinetic profile.

Substituent Effects at C3 and C6 Positions of the Indole Nucleus

The C3 and C6 positions of the indole ring are common sites for substitution, and modifications at these points have profound effects on bioactivity.

C3 Position: Research on 1H-indole-2-carboxamides as CB1 allosteric modulators has shown that the C3 position significantly impacts the ligand's allostery. nih.gov The introduction of short alkyl groups at this position was found to enhance modulation potency. nih.gov For HIV-1 INSTIs based on the indole-2-carboxylic acid scaffold, introducing a bulky, hydrophobic group at the C3 position was a key strategy to fill a hydrophobic cavity adjacent to the enzyme's active site, thereby improving the antiviral effect. rsc.org The C3 position is a well-established site for functionalization to produce a variety of biologically active molecules. nih.gov

C6 Position: The C6 position of the indole ring also represents a strategic point for modification. In the development of IDO1/TDO dual inhibitors, introducing a 6-acetamido or 6-ethylamino substituent was favorable for increasing inhibitory activity, likely by contributing to hydrogen bonding with the target enzymes. sci-hub.se Furthermore, in the design of HIV-1 INSTIs, adding a halogenated phenyl group to the C6 position was proposed to improve π–π stacking interactions with the viral DNA, enhancing inhibitory potency. rsc.org The inclusion of electron-withdrawing groups like bromine or chlorine at the C6 position has been shown to be compatible with various catalytic functionalization reactions. nih.gov

The following table summarizes the impact of substitutions at the C3 and C6 positions on the activity of related indole derivatives.

| Position | Substituent Type | Effect on Bioactivity | Target/Compound Class |

| C3 | Short alkyl groups | Enhanced potency | CB1 Allosteric Modulators |

| C3 | Bulky hydrophobic groups | Increased antiviral effect | HIV-1 Integrase Inhibitors |

| C6 | Acetamido, Ethylamino | Increased inhibitory activity | IDO1/TDO Inhibitors |

| C6 | Halogenated phenyl | Enhanced potency via π–π stacking | HIV-1 Integrase Inhibitors |

Influence of N1-Substitutions (Acetic Acid Moiety and Linkers) on Target Interaction

The substituent at the N1 position of the indole ring plays a pivotal role in defining the molecule's interaction with its biological target. In this compound, this position is occupied by an acetic acid moiety. This group provides a key acidic center for electrostatic or hydrogen-bonding interactions.

In the development of potent and selective CRTH2 receptor antagonists, the indole acetic acid scaffold was central to the design, with structural modifications focused on other parts of the molecule. nih.gov This highlights the importance of the N1-acetic acid group for maintaining the desired activity. In a different class of compounds, 3-amidinobenzyl-1H-indole-2-carboxamides, the group attached to the indole N1 was found to be essential for the inhibition of blood coagulation factor Xa. acs.org

The N-substituent can act as a directing group in chemical synthesis and can significantly alter the electronic properties of the indole ring. nih.gov For example, indole substrates with N-benzyl, acyl, and sulfonyl groups have been shown to be effective in various C-H functionalization reactions, indicating the influence of the N1-substituent on the reactivity and, by extension, the biological profile of the resulting molecules. nih.gov The length and nature of the linker connecting the indole to other functional groups are also critical, as seen in indole-2-carboxamides where a phenethyl linker is often part of the active structure. nih.govnih.gov

Role of the Carbamoyl (B1232498) Group in Molecular Recognition and Functional Modulation

The carbamoyl group (carboxamide, -CONH₂) at the C2 position is a critical functional group in many biologically active indole derivatives. The amide bond is a key feature in a significant percentage of pharmaceutical drugs due to its favorable properties, including its ability to act as both a hydrogen bond donor and acceptor. arkat-usa.org

In SAR studies of 1H-indole-2-carboxamides as CB1 receptor modulators, the carboxamide functionality was determined to be a required element for activity. nih.gov This suggests that the hydrogen bonding capabilities and the specific geometry of the amide are crucial for binding to the allosteric site of the receptor. The indole-2-carboxamide scaffold itself is recognized as having significant biological activity across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. arkat-usa.org

Furthermore, in a series of newly synthesized indole acetic acid sulfonate derivatives, the carboxamide moiety was identified as part of the essential pharmacophoric core for inhibitory activity against ectonucleotidases, enzymes implicated in cancer progression. nih.gov The ability of the carbamoyl group to engage in specific hydrogen bonding interactions often anchors the ligand within the receptor's binding pocket, contributing significantly to its affinity and selectivity.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The flexibility of the N1-acetic acid side chain and the orientation of the C2-carbamoyl group in this compound can significantly influence how the molecule fits into a target's binding site.

While specific conformational analysis studies on this exact molecule are not widely available, insights can be drawn from computational and structural studies of related compounds. An accurate description of the conformational behavior of drug-like molecules is considered a prerequisite for understanding their interaction with receptors. mdpi.com For example, in the design of factor Xa inhibitors based on the 3-amidinobenzyl-1H-indole-2-carboxamide scaffold, X-ray crystallography and molecular docking were used to understand the bioactive conformation. These studies revealed that the terminal dichlorobenzyl substituent orients itself parallel to the aromatic side chain of Trp215 at the bottom of the S4 pocket of the enzyme. acs.org

Similarly, binding mode analyses of indole-2-carboxylic acid derivatives in the active site of HIV-1 integrase show that the indole core and C2-carboxyl group adopt a specific orientation to chelate the two magnesium ions. rsc.org This implies that a constrained, specific conformation is necessary for biological activity. The conformational flexibility of substituents, such as those introduced in photoactivatable indole-2-carboxamide modulators, can also impact binding affinity, with more rigid moieties sometimes leading to reduced activity due to steric interference. nih.gov Therefore, the spatial arrangement of the key pharmacophoric groups, dictated by the molecule's conformational preferences, is directly correlated with its biological response.

Comparative SAR with Other Indole-Acetic Acid Derivatives and Related Heterocycles

Comparing the SAR of this compound with other indole-acetic acid derivatives and related heterocyclic structures provides valuable context for understanding its potential biological activities.

Indole-3-Acetic Acid (IAA) Derivatives: IAA (heteroauxin) is a well-known plant hormone, and its derivatives have been explored for various therapeutic applications. mdpi.com For instance, 2-{1-[(4-Chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid (Indomethacin) is a potent anti-inflammatory drug. Its activity relies on the N1-acyl group, the C5-methoxy group, and the C3-acetic acid moiety. This contrasts with the title compound, which has the acetic acid at N1 and the functional group (carbamoyl) at C2. These positional differences lead to distinct biological activities.

Indole-2-Carboxylic Acid Derivatives: This class is structurally very similar, differing by the N1-substituent. A number of these derivatives have been identified as potent dual inhibitors of the enzymes IDO1 and TDO. SAR studies revealed that the 2-carboxyl group was essential for activity. sci-hub.se When the indole scaffold was replaced with other heterocycles like isoquinoline, azaindole, benzofuran (B130515), or benzimidazole (B57391), the activity was lost, demonstrating the privileged nature of the indole core for certain targets. acs.org

Bioisosteric Replacements: The indole ring can sometimes be replaced by other heterocyclic systems to modulate properties. However, as seen in the development of anti-Trypanosoma cruzi agents, replacing the indole-2-carboxamide core with scaffolds like benzofuran or benzimidazole resulted in inactive compounds. acs.org This indicates that for many biological targets, the specific electronic and structural features of the indole ring are indispensable.

The table below provides a comparative overview of different indole-based scaffolds.

| Scaffold | Key Substituent Positions | Example Biological Target(s) | Reference |

| Indole-1-Acetic Acid | C2-Carbamoyl | (Hypothetical) | - |

| Indole-3-Acetic Acid | N1-Acyl, C2-Methyl, C5-Methoxy | Cyclooxygenase (COX) | mdpi.com |

| Indole-2-Carboxylic Acid | C6-Acetamido | IDO1/TDO | sci-hub.se |

| Indole-2-Carboxamide | C3-Alkyl, C5-Chloro | Cannabinoid Receptor 1 (CB1) | nih.govnih.gov |

| Indole-2-Carboxylic Acid | C3-Hydrophobic group, C6-Halophenyl | HIV-1 Integrase | rsc.org |

This comparative analysis underscores that subtle changes in the position of functional groups (e.g., acetic acid at N1 vs. C3) and the nature of the substituent at C2 (carbamoyl vs. carboxyl) can lead to vastly different pharmacological profiles by targeting distinct biological macromolecules.

Molecular Mechanisms and Biological Interactions of 2 2 Carbamoyl 1h Indol 1 Yl Acetic Acid in Pre Clinical Models

Investigation of Protein-Ligand Interactions

The interaction of small molecules with proteins is fundamental to their biological activity. For indole-based compounds, these interactions are often characterized by a combination of hydrophobic interactions, hydrogen bonding, and sometimes electrostatic interactions, which collectively determine the binding affinity and selectivity for their molecular targets.

Identification of Potential Molecular Targets via Ligand-Based and Structure-Based Approaches

Ligand-based and structure-based virtual screening are powerful computational techniques used to identify potential molecular targets for novel compounds. For indole (B1671886) derivatives, these approaches have been instrumental in identifying a wide range of targets, including enzymes and receptors. For instance, a novel class of indole-based endothelin-converting enzyme (ECE) inhibitors was identified through high-throughput screening. Subsequent optimization of the initial lead structure led to the development of highly potent inhibitors. Docking studies of these inhibitors into a model structure of ECE revealed a unique binding mode where the inhibitor does not directly interact with the zinc ion in the active site, but key interactions are established with the central amide group nih.gov.

Furthermore, structure-activity relationship (SAR) studies on various indole derivatives have provided insights into the structural requirements for their biological activities. The efficacy of these compounds often depends on the nature and position of substituents on the indole ring ijpsjournal.com. Electron-donating and electron-withdrawing groups can significantly influence both the pharmacokinetic properties and the biological activity ijpsjournal.com. Such SAR studies are crucial for the rational design of more potent and selective indole-based therapeutic agents.

Binding Modes and Interaction Fingerprints at Receptor Sites (e.g., Mcl-1 for related analogs)

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a key target for many indole-based compounds. The binding of these inhibitors to Mcl-1 is typically characterized by interactions within the hydrophobic binding groove of the protein. Molecular docking studies of various indole derivatives have revealed specific binding modes. For example, some indole-based tubulin inhibitors have been shown to bind to the colchicine (B1669291) binding site on tubulin, with the trimethoxyphenyl (TMP) group forming a hydrogen bond with CYSβ241 and the indole moiety engaging in hydrophobic interactions with surrounding residues nih.gov.

In the context of Mcl-1, the indole scaffold can serve as a core for building potent inhibitors. The specific interactions can be fine-tuned by modifying the substituents on the indole ring. For instance, the introduction of a benzimidazole (B57391) skeleton between the TMP group and the indole group has been shown to enhance tubulin polymerization inhibitory activity nih.gov. While specific binding data for 2-(2-carbamoyl-1H-indol-1-yl)acetic acid with Mcl-1 is not available, it is plausible that the carbamoyl (B1232498) and acetic acid moieties would engage in hydrogen bonding and electrostatic interactions within the binding pocket of target proteins.

Modulation of Intracellular Signaling Pathways

Indole derivatives are known to modulate a variety of intracellular signaling pathways, contributing to their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities ijpsjournal.com. The interference with key signaling pathways is a common mechanism through which these compounds exert their effects ijpsjournal.com. For example, some indole derivatives induce apoptosis in cancer cells by modulating mitochondrial pathways ijpsjournal.com.

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of related compounds, it could potentially interfere with pathways involved in cell proliferation, apoptosis, and inflammation. The ability of indole compounds to act as kinase inhibitors suggests that they could impact signaling cascades regulated by protein kinases ijpsjournal.com.

Enzyme Inhibition and Activation Profiles

The indole nucleus is a common feature in many enzyme inhibitors. The specific enzyme targets and the nature of the interaction (inhibition or activation) are largely determined by the substituents on the indole ring.

Specific Enzyme Targets (e.g., α-Glucosidase, Butyrylcholinesterase, Lipoxygenase)

Several indole and acetic acid derivatives have been reported to inhibit enzymes such as α-glucosidase, butyrylcholinesterase, and lipoxygenase.

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Various heterocyclic compounds, including those with structures reminiscent of the indole core, have demonstrated α-glucosidase inhibitory activity nih.govnih.govscielo.brmdpi.com. The inhibitory potential is often influenced by the specific substitutions on the heterocyclic ring system.

Butyrylcholinesterase (BChE): BChE is a target for the treatment of Alzheimer's disease. Numerous indole derivatives have been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and BChE mdpi.comresearchgate.netnih.govnih.govresearchgate.net. The selectivity for BChE over AChE can be modulated by structural modifications of the indole scaffold nih.gov. Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of the cholinesterase enzymes mdpi.comresearchgate.net.

Lipoxygenase (LOX): Lipoxygenases are involved in inflammatory processes, and their inhibition is a target for anti-inflammatory drug development. Aryl-acetic and cinnamic acids have been identified as lipoxygenase inhibitors nih.gov. The anti-inflammatory and antioxidant properties of these compounds are often linked to their ability to inhibit LOX researchgate.net. A study on an indole propanoic acid derivative, MK-0591, demonstrated potent and specific inhibition of 5-lipoxygenase product synthesis in human phagocytes grafiati.com.

Table 1: Examples of Enzyme Inhibitory Activities of Indole and Acetic Acid Derivatives Note: This table presents data for related compounds, not for this compound itself.

| Enzyme Target | Compound Class/Example | Reported Activity (IC50) | Reference |

| α-Glucosidase | 1,3,4-Thiadiazole derivatives | IC50 = 3.66 mM (for the most potent derivative) | nih.gov |

| Butyrylcholinesterase | N-((1-(2-Chlorobenzyl)piperidin-4-yl)methyl)-1H-Indole-5-carboxamide | eqBChE IC50 = 0.28 μM | nih.gov |

| Lipoxygenase | Linoleyl hydroxamic acid | h5-LO IC50 = ~10 μM | nih.gov |

| Lipoxygenase | MK-0591 | 5-LO IC50 = 2.8–4.8 nM (in A23187-stimulated neutrophils) | grafiati.com |

Mechanistic Insights into Enzyme Modulation

The mechanism of enzyme inhibition by indole derivatives can vary. They can act as competitive, non-competitive, or mixed-type inhibitors. Enzyme kinetic studies are essential to determine the mode of inhibition. For instance, kinetic studies of halo-substituted mixed ester/amide-based derivatives as jack bean urease inhibitors revealed a mixed type of inhibition for the most potent compound semanticscholar.org.

Molecular docking studies provide further mechanistic insights by predicting the binding interactions between the inhibitor and the enzyme's active site. These studies have shown that indole-based inhibitors can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the active site, thereby blocking substrate access or interfering with the catalytic mechanism mdpi.comnih.govmdpi.commdpi.comresearchgate.net. For example, the inhibitory mechanism of bavachalcone (B190645) on α-glucosidase was suggested to stem from hydrogen bonds formed with specific tryptophan and arginine residues in the enzyme's active site scielo.br.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific molecular mechanisms and biological interactions of This compound focusing on its antiproliferative, anti-inflammatory, and antimicrobial effects in pre-clinical models.

The performed searches for the compound, including by its chemical name and CAS number (89944-06-9), did not yield specific studies detailing its cellular responses in in vitro systems as outlined in the requested sections:

Cellular Responses in In Vitro Systems

Antimicrobial Efficacy and Mechanisms in Microbial Cultures

While research exists for a broad range of indole derivatives, including indole-2-carboxamides and indole-acetic acid analogues, this information pertains to structurally related but distinct molecules. Adhering to the strict instruction to focus solely on "this compound," it is not scientifically accurate to extrapolate the findings from these other compounds.

Therefore, the creation of a thorough and scientifically accurate article with detailed research findings and data tables as requested is not possible at this time due to the absence of specific pre-clinical data for this particular chemical entity in the public domain.

Computational Chemistry and Cheminformatics in the Research of 2 2 Carbamoyl 1h Indol 1 Yl Acetic Acid

Molecular Docking and Dynamics Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is frequently used to predict the binding mode of a small molecule ligand, such as an indole (B1671886) derivative, within the active site of a target protein. mdpi.com The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. mdpi.com This approach is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

For indole-based structures, molecular docking has been instrumental in elucidating binding mechanisms against various targets. For instance, studies on indole derivatives as inhibitors of Mycobacterium tuberculosis DNA gyrase have used docking to reveal key interactions. nih.govacs.org These analyses often show that the indole scaffold forms critical hydrogen bonds and hydrophobic interactions with active site residues, such as Asp79 in the GyrB subunit, which are essential for high-affinity binding. nih.govacs.org Similarly, docking studies have been applied to identify indole compounds that inhibit the SARS-CoV-2 main protease (Mpro) by predicting their interactions within the enzyme's active site. mdpi.com

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the protein-ligand complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein. nih.govacs.org These simulations can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds, thereby validating the proposed binding mode. nih.gov

| Protein Target | Organism/Disease | Key Interacting Residues (Examples) | Interaction Types | Reference |

|---|---|---|---|---|

| DNA Gyrase (GyrB Subunit) | Mycobacterium tuberculosis | Asp79 | Hydrogen Bonding | nih.govacs.org |

| Cyclin-Dependent Kinase 5 (CDK-5) | Cancer | Not Specified | Not Specified | mdpi.com |

| Tyrosyl-tRNA synthetase | Antibacterial Target | Not Specified | Not Specified | benthamscience.com |

| N-myristoyltransferase (NMT) | Leishmania major | Not Specified | Not Specified | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com QSAR models are built by calculating a set of molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, size, and shape)—and relating them to experimental activity data through statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govtandfonline.com

The primary goal of QSAR is to develop predictive models that can estimate the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. jocpr.com For the indole class of compounds, numerous QSAR studies have been conducted to predict a wide range of biological activities.

For example, a QSAR study on indole derivatives as antifungal agents against Candida albicans identified key molecular descriptors that influence their activity. tandfonline.com The resulting model revealed that descriptors related to molecular geometry and electronic properties were critical for antifungal potency, achieving a high correlation coefficient (R²) of 0.7884. tandfonline.com Another study developed QSAR models to predict the inhibitory activity of isatin (B1672199) and indole-based compounds against the SARS-CoV 3CLpro enzyme. nih.gov Such models help researchers understand which structural features are favorable or unfavorable for a specific biological effect, facilitating the rational design of new derivatives. mdpi.com

| Biological Activity | Number of Compounds | Key Descriptors (Examples) | Model Statistics (Example) | Reference |

|---|---|---|---|---|

| Antifungal (Candida albicans) | 52 | GATS8p, R7e+, HATS3p, MATS5e | R² = 0.7884 | tandfonline.com |

| Anticancer (Colon Cell Line HCT116) | 27 | Atom triplet fingerprints | Predictive r² = 0.562 | nih.gov |

| Anti-Alzheimer's (Aβ inhibition) | 59 (45 training, 14 test) | Hydrophobic, Electron-withdrawing, Hydrogen bonds | q² = 0.596, r²ext = 0.695 | mdpi.com |

| Tyrosinase Inhibition | 18 | Not Specified | IC₅₀ range: 6.40 to 61.84 µM | nih.gov |

In Silico ADMET Predictions and Optimization Strategies

Before a compound can become a viable drug, it must possess a suitable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. In silico ADMET prediction uses computational models to estimate these pharmacokinetic and toxicological parameters based on a molecule's structure. frontiersin.org

For a compound like 2-(2-carbamoyl-1H-indol-1-yl)acetic acid, ADMET models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicity risks (e.g., mutagenicity or carcinogenicity). nih.govnih.gov Online tools and software platforms like SwissADME and Pre-ADMET are commonly used for these predictions. nih.govresearchgate.net

Studies involving novel indole-based thalidomide (B1683933) analogs have utilized in silico ADMET profiling to ensure that newly designed compounds have favorable drug-like properties. nih.gov Similarly, research on 3-alkyl indoles included ADMET analysis to assess their physicochemical and pharmacokinetic features. researchgate.netjksus.org These predictions are guided by established principles like Lipinski's Rule of Five, which helps assess a compound's potential to be an orally active drug. researchgate.net If a lead compound shows poor predicted ADMET properties, such as low solubility or high toxicity, chemists can use this information as an optimization strategy, modifying the structure to improve its profile while maintaining its desired biological activity.

| ADMET Property | Predicted Outcome/Value | Significance | Reference |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut, suitable for oral administration. | benthamscience.comresearchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Variable (Yes/No) | Predicts whether the compound can cross into the central nervous system. | researchgate.net |

| P-glycoprotein Substrate | No | Predicts if the compound is likely to be pumped out of cells by efflux pumps. | frontiersin.org |

| CYP450 Inhibition (e.g., CYP2D6) | Non-inhibitor | Low likelihood of causing drug-drug interactions via metabolic pathways. | nih.gov |

| Ames Mutagenicity | Negative | Predicts a low probability of the compound being mutagenic. | nih.govmdpi.com |

Virtual Screening for Novel Ligands and Target Identification

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This method significantly narrows down the number of candidates for experimental testing. There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. nih.gov It involves docking thousands or millions of compounds from a database into the target's active site and ranking them based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. nih.govresearchgate.net This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. It uses a known active molecule as a template to search for other compounds in a database with similar 2D or 3D features. nih.gov

Virtual screening has been successfully applied to discover novel indole derivatives for various therapeutic targets. For instance, LBVS was used with an existing indole inhibitor as a template to discover new and potent inhibitors of M. tuberculosis DNA gyrase from a large compound library. nih.govacs.org This approach yielded several new scaffolds, including carbazole (B46965) and benzoindole derivatives, with significant inhibitory activity. nih.govacs.org

In a complementary approach known as inverse or reverse virtual screening, the goal is not to find a ligand for a target, but to identify the most likely biological targets for a given bioactive molecule. mdpi.com This is particularly useful for understanding a compound's mechanism of action or identifying potential off-target effects. nih.govresearchgate.net For a compound like this compound, this method could be used to screen it against a panel of known protein structures to generate hypotheses about its biological function. nih.govresearchgate.net

Electrostatic Potential and Quantum Chemical Studies

Quantum chemical studies, often based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure. tandfonline.com These methods are used to calculate fundamental properties like molecular orbital energies (HOMO and LUMO), charge distribution, and the molecular electrostatic potential (MEP).

The MEP map is a particularly useful tool that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net These maps are invaluable for understanding and predicting a molecule's non-covalent interactions. For the indole ring system, MEP maps show a negative potential region around the nitrogen atom of the pyrrole (B145914) ring, indicating its role as a hydrogen bond acceptor. researchgate.net

These quantum chemical calculations help rationalize the interactions observed in molecular docking. For example, a region of negative electrostatic potential on a ligand would be expected to interact favorably with a region of positive potential, such as a hydrogen bond donor or a metal cation, in a protein's active site. Such studies provide a deeper, physics-based understanding of the forces driving molecular recognition and are essential for the fine-tuning of ligand-receptor interactions during the drug design process. researchgate.net

Enzymatic Biotransformation and Metabolic Fate of 2 2 Carbamoyl 1h Indol 1 Yl Acetic Acid in Pre Clinical Biological Systems

Identification of Putative Metabolic Pathways (e.g., via hydrolases)

The structure of 2-(2-carbamoyl-1H-indol-1-yl)acetic acid features two key moieties susceptible to enzymatic attack: a carbamoyl (B1232498) group (-CONH2) and an acetic acid side chain (-CH2COOH), both attached to an indole (B1671886) scaffold. Based on established metabolic reactions, the primary putative pathways would involve hydrolysis and oxidation.

Hydrolases, particularly amidases, are strong candidates for initiating the metabolism of the carbamoyl group. This enzymatic hydrolysis would cleave the amide bond, converting the carbamoyl moiety into a carboxylic acid. Another potential, though less common, pathway could involve dehydration of the carbamoyl group to a nitrile, which could then be further metabolized.

The indole ring itself is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites. The acetic acid side chain could also undergo modifications, although it is generally more stable than the carbamoyl group.

Table 1: Putative Metabolic Pathways for this compound

| Pathway | Primary Enzyme Class | Potential Reaction | Resulting Moiety |

|---|---|---|---|

| Hydrolysis | Hydrolases (Amidases) | Cleavage of the C-N bond in the carbamoyl group | Carboxylic acid |

| Oxidation | Oxidoreductases (CYP450) | Hydroxylation of the indole ring (e.g., at positions 4, 5, 6, or 7) | Hydroxy-indole |

| Conjugation | Transferases (e.g., UGTs, SULTs) | Addition of glucuronic acid or sulfate (B86663) to hydroxylated metabolites | Glucuronide or sulfate conjugates |

Role of Hydrolases and Other Enzymes in Carbamoyl and Acetic Acid Moiety Transformations

Hydrolases: The most probable metabolic transformation for the carbamoyl group of this compound is hydrolysis mediated by amidases (a subclass of hydrolases). This reaction would convert the carbamoyl group to a carboxyl group, yielding 2-(2-carboxy-1H-indol-1-yl)acetic acid. Nitrile hydratase is another type of hydrolase that could potentially be involved, although it is more commonly associated with microbial metabolism. nih.gov

Oxidoreductases: Cytochrome P450 enzymes are the primary catalysts for the oxidation of the indole ring. This can lead to the formation of various hydroxylated isomers, which are often more water-soluble and readily excreted. The specific CYP isoforms involved would need to be identified through in vitro studies with recombinant enzymes.

Transferases: Following oxidation, the newly formed hydroxyl groups can undergo Phase II conjugation reactions. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are responsible for attaching glucuronic acid and sulfate groups, respectively, further increasing the polarity of the metabolites for elimination.

Formation of Metabolites and Their Biological Activity

The biotransformation of this compound would likely result in a series of metabolites with altered physicochemical properties and biological activities.

Primary Metabolite (from hydrolysis): The hydrolysis of the carbamoyl group would produce 2-(2-carboxy-1H-indol-1-yl)acetic acid. The introduction of a second carboxylic acid group would significantly increase the molecule's polarity, likely reducing its cell permeability and potentially altering its interaction with biological targets.

Oxidative Metabolites: Hydroxylation of the indole ring would produce a variety of phenolic metabolites. The position of hydroxylation can influence the biological activity. For instance, some hydroxylated indole derivatives have been shown to possess antioxidant or anti-inflammatory properties.

Conjugated Metabolites: Glucuronide and sulfate conjugates are generally considered inactive and are primarily formed to facilitate excretion from the body.

Comparison with Metabolic Pathways of Endogenous Indole-Acetic Acid (e.g., IAA biosynthesis from tryptophan in microorganisms and plants)

A comparison with the well-characterized metabolism of endogenous indole-3-acetic acid (IAA), the primary auxin in plants, provides valuable context. nih.gov IAA is biosynthesized from tryptophan through several pathways, most notably the indole-3-pyruvic acid (IPA) pathway.

The catabolism of IAA in plants involves both irreversible oxidation and reversible conjugation. frontiersin.org The main oxidative pathway leads to the formation of 2-oxindole-3-acetic acid (oxIAA). nih.govnih.gov This is a key difference compared to the putative metabolism of this compound, where the primary oxidative attack is predicted to occur on the indole ring itself rather than the acetic acid side chain.

IAA also undergoes conjugation with amino acids (e.g., aspartate, glutamate) and sugars. nih.govfrontiersin.org These conjugates can serve as storage forms of the hormone. While conjugation is also a putative pathway for the hydroxylated metabolites of this compound, the purpose in xenobiotic metabolism is primarily detoxification and elimination rather than storage.

Table 2: Comparison of Metabolic Pathways

| Feature | This compound (Putative) | Endogenous Indole-3-Acetic Acid (IAA) |

|---|---|---|

| Primary Inactivation Pathway | Hydrolysis of carbamoyl group, Oxidation of indole ring | Oxidation of the acetic acid side chain (to oxIAA) |

| Key Enzymes | Amidases, CYP450s, UGTs, SULTs | IAA oxidases, GH3 enzymes (for conjugation) |

| Primary Metabolites | 2-(2-carboxy-1H-indol-1-yl)acetic acid, hydroxylated derivatives | 2-oxindole-3-acetic acid (oxIAA) |

| Role of Conjugation | Detoxification and elimination | Storage and regulation of active hormone levels |

In Vitro Metabolic Stability Assays in Subcellular Fractions (e.g., microsomes)

To experimentally investigate the metabolic fate of this compound, in vitro metabolic stability assays are indispensable. researchgate.netnuvisan.com These assays provide initial estimates of a compound's susceptibility to metabolism and help in predicting its in vivo hepatic clearance. srce.hrnih.gov

The most common subcellular fraction used for this purpose is liver microsomes. nih.gov Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, making them ideal for studying Phase I oxidative metabolism.

A typical microsomal stability assay involves:

Incubation: The test compound is incubated with liver microsomes (from human or pre-clinical species) in a buffered solution at 37°C.

Cofactor Addition: The reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is essential for CYP enzyme activity. nih.gov

Time-Course Sampling: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a cold organic solvent).

Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated.

Table 3: Parameters Determined from In Vitro Metabolic Stability Assays

| Parameter | Description | Significance |

|---|---|---|

| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | A shorter half-life indicates more rapid metabolism. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a compound, independent of physiological factors like blood flow. researchgate.net | Used to predict in vivo hepatic clearance and oral bioavailability. |

By conducting these assays, researchers can gain valuable insights into the metabolic profile of this compound, identify the major metabolic pathways, and anticipate its behavior in more complex biological systems.

Advanced Methodologies and Future Research Directions

Application of Advanced Spectroscopic Techniques for Structural Characterization in Complex Biological Matrices

A fundamental challenge in drug discovery is understanding how a molecule interacts with its biological targets within a native environment. For 2-(2-carbamoyl-1H-indol-1-yl)acetic acid, advanced spectroscopic techniques are indispensable for characterizing its structure and behavior in complex biological matrices like plasma, tissues, and cells.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR will be crucial for confirming the structure of novel indole-2-carboxamide derivatives. For instance, in the characterization of related compounds, 1H NMR has been used to identify key signals such as the indole (B1671886) NH proton (often appearing around δ 11.34 ppm) and the amidic NH proton (around δ 7.89 ppm), while 13C NMR provides a detailed map of the carbon skeleton. nih.gov Future studies on this compound could employ techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY to identify binding epitopes and characterize transient interactions with target proteins directly in solution, providing insight into its mechanism of action at a molecular level.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), is essential for confirming the molecular formula of synthesized analogues. nih.govnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) will be vital for quantitative analysis of the compound and its metabolites in biological fluids. These methods offer high sensitivity and specificity, allowing for pharmacokinetic studies and the identification of metabolic pathways. Future proteomic studies could utilize MS to identify protein targets by labeling the receptor with photoaffinity ligands incorporated into the indole-2-carboxamide scaffold. nih.gov

The table below summarizes the application of these techniques for similar indole derivatives.

| Spectroscopic Technique | Application for Indole Derivatives | Reference |

| 1H and 13C NMR | Structural confirmation of new indole-2-carboxamide analogues. | nih.govnih.gov |

| High-Resolution ESI-MS | Determination of exact mass and molecular formula. | nih.govnih.gov |

| LC-MS/MS | Quantitative analysis in biological matrices for pharmacokinetic studies. | nih.gov |

| Photoaffinity Labeling with MS | Identification of allosteric binding sites on target receptors. | nih.gov |

Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, integrating proteomics and metabolomics is a promising future direction. These "omics" technologies provide a global snapshot of cellular responses to a chemical entity, moving beyond a single-target approach.

Proteomics: Quantitative proteomic analysis can reveal changes in protein expression in cells or tissues upon treatment with the compound. For example, a study on indole-3-acetic acid (IAA) in Pseudomonas sp. used label-free quantitative proteomics to identify 227 proteins with differential abundance, revealing the metabolic pathways and cellular responses to IAA degradation. nih.gov A similar approach for this compound could identify its molecular targets and off-target effects, providing crucial information on its mechanism of action and potential toxicity. Techniques such as Tandem Mass Tag (TMT) labeling could be employed to compare protein expression across different treatment conditions with high accuracy. nih.gov

Metabolomics: Metabolomic profiling using LC-MS/MS can identify endogenous metabolites that are altered by the compound, offering insights into the metabolic pathways it perturbs. Studies on indole-3-acetic acid have shown its role in mitigating metabolic dysregulation under oxidative stress. metabiom.org Applying metabolomics to study this compound could uncover its impact on cellular metabolism, which is often dysregulated in diseases like cancer. mdpi.com

The synergy of these omics approaches can build a comprehensive biological profile, linking the compound's structure to its functional effects on a systems level.

Rational Design of New Analogues Based on Mechanistic Insights

As information about the structure-activity relationship (SAR) of this compound and its targets becomes available, the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties will be a key research focus.

SAR studies on related indole-2-carboxamides have demonstrated that modifications at various positions of the indole ring and the carboxamide side chain can significantly impact biological activity. For instance, substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal for the anti-tubercular activity of some analogues. nih.gov In another study, the introduction of a phenethyl moiety was crucial for the antiproliferative action of a series of indole-2-carboxamides. nih.gov

Future rational design for analogues of this compound could involve:

Bioisosteric replacement of the carbamoyl (B1232498) or acetic acid moieties to enhance binding affinity or improve metabolic stability.

Introduction of substituents on the indole ring to modulate lipophilicity and pharmacokinetic properties. nih.gov

Structure-based design , using computational docking studies if a target structure is identified, to optimize interactions within the binding pocket. elsevier.com

These rationally designed analogues will require synthesis and subsequent biological evaluation to validate the design hypotheses and further refine the SAR.

Development of High-Throughput Screening (HTS) Assays for Identifying Modulators of Specific Targets

Once a primary biological target for this compound is identified, the development of high-throughput screening (HTS) assays will be essential for discovering new modulators and for screening libraries of its analogues. HTS allows for the rapid testing of thousands of compounds, accelerating the drug discovery process. nih.gov

The design of the HTS assay will depend on the nature of the target. For example:

If the target is an enzyme, assays can be developed to measure the inhibition or activation of its catalytic activity. nih.gov

If the target is a receptor, cell-based reporter assays can be designed to measure downstream signaling events upon receptor modulation. nih.gov

For protein-protein interactions, assays like fluorescence polarization can be adapted for HTS to identify molecules that disrupt or stabilize the interaction. cell-stress.com

The development of robust and miniaturized HTS assays will be a critical step in leveraging the therapeutic potential of the indole-2-carboxamide scaffold. google.com

Therapeutic Potential Beyond Current Explorations and Research Gaps

While the specific therapeutic applications of this compound are yet to be defined, the broader class of indole-2-carboxamides has shown promise in several therapeutic areas. This suggests potential avenues for investigation and highlights existing research gaps.

Potential Therapeutic Areas:

Oncology: Many indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, acting as dual inhibitors of targets like EGFR and CDK2. nih.govmdpi.com

Infectious Diseases: Analogues have shown significant activity against Mycobacterium tuberculosis, targeting the MmpL3 transporter. nih.govelsevier.com

Inflammatory Diseases: Structure-based discovery has led to potent 1H-indole-2-carboxamide inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), with potential for treating ulcerative colitis. nih.gov

Neuropathic Pain: Indole-2-carboxamides have been designed as novel agonists for the TRPV1 ion channel, a key target in pain and inflammation. mdpi.com

Research Gaps:

Target Identification: For many bioactive indole-2-carboxamides, including this compound, the precise molecular targets remain unknown.

In Vivo Efficacy and Pharmacokinetics: While many compounds show promising in vitro activity, there is a need for more extensive in vivo studies to evaluate their efficacy, safety, and pharmacokinetic profiles.

Selectivity: A thorough investigation of the selectivity of these compounds against a panel of related targets is necessary to minimize off-target effects.

Mechanism of Action: Beyond target engagement, a deeper understanding of the downstream cellular pathways modulated by these compounds is required.

Future research should aim to fill these gaps through a multidisciplinary approach, combining medicinal chemistry, molecular and cellular biology, and pharmacology to fully explore the therapeutic potential of this compound and its analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.